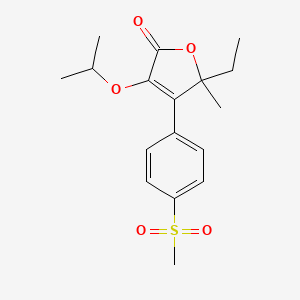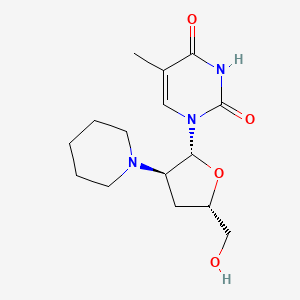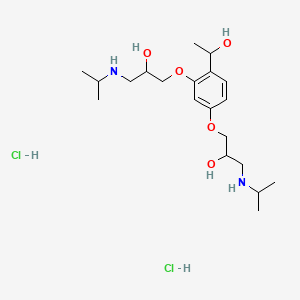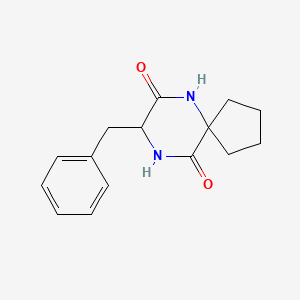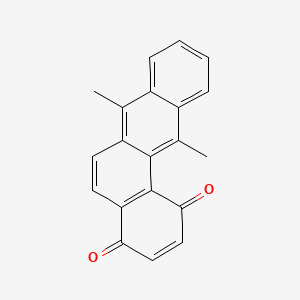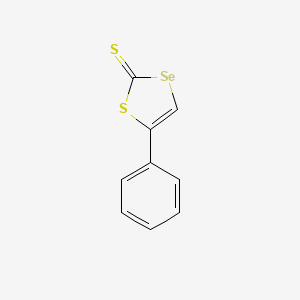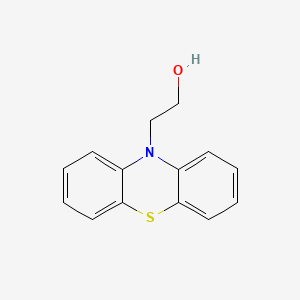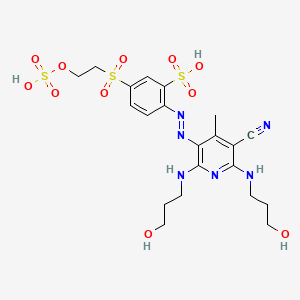
Awh8S3Y7RM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Awh8S3Y7RM” is a synthetic chemical with a complex structureThe systematic name of this compound is 2-(2-(5-CYANO-2,6-BIS((3-HYDROXYPROPYL)AMINO)-4-METHYL-3-PYRIDINYL)DIAZENYL)-5-((2-(SULFOOXY)ETHYL)SULFONYL)BENZENESULFONIC ACID .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “Awh8S3Y7RM” involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a series of condensation reactions.
Introduction of Functional Groups: Various functional groups, such as cyano, hydroxypropyl, and sulfooxyethyl, are introduced through substitution and addition reactions.
Diazotization: The compound undergoes diazotization to form the diazenyl group.
Industrial Production Methods: Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and monitoring reaction progress.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification of the final product.
Types of Reactions:
Oxidation: “this compound” can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidized Derivatives: Compounds with additional oxygen atoms.
Reduced Forms: Compounds with fewer oxygen atoms or additional hydrogen atoms.
Substituted Compounds: Derivatives with different functional groups.
Applications De Recherche Scientifique
“Awh8S3Y7RM” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of “Awh8S3Y7RM” involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways, leading to changes in cellular functions and responses
Comparaison Avec Des Composés Similaires
“Awh8S3Y7RM” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2-(2-(5-CYANO-2,6-BIS((3-HYDROXYPROPYL)AMINO)-4-METHYL-3-PYRIDINYL)DIAZENYL)-5-((2-(SULFOOXY)ETHYL)SULFONYL)BENZENESULFONIC ACID.
Uniqueness: The presence of specific functional groups and the overall structure of “this compound” make it distinct from other compounds, providing unique properties and applications .
Propriétés
Numéro CAS |
765857-11-2 |
|---|---|
Formule moléculaire |
C21H28N6O11S3 |
Poids moléculaire |
636.7 g/mol |
Nom IUPAC |
2-[[5-cyano-2,6-bis(3-hydroxypropylamino)-4-methylpyridin-3-yl]diazenyl]-5-(2-sulfooxyethylsulfonyl)benzenesulfonic acid |
InChI |
InChI=1S/C21H28N6O11S3/c1-14-16(13-22)20(23-6-2-8-28)25-21(24-7-3-9-29)19(14)27-26-17-5-4-15(12-18(17)40(32,33)34)39(30,31)11-10-38-41(35,36)37/h4-5,12,28-29H,2-3,6-11H2,1H3,(H2,23,24,25)(H,32,33,34)(H,35,36,37) |
Clé InChI |
MKMRMYWNAVZLEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)NCCCO)NCCCO)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10,12-Dibromo-3-(tribromomethyl)-7-(trichloromethyl)-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12787141.png)
